Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Scientific Research Applications
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders. The compound’s unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels in the brain, which is particularly relevant in the treatment of neurological disorders .
Comparison with Similar Compounds
Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can be compared to similar compounds such as:
Methyl 3-amino-3-(2-fluoro-4-methylphenyl)propanoate: This compound has a similar structure but differs in the position of the fluorine and methyl groups, which can affect its chemical and biological properties.
Methyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate: Another structurally similar compound with variations in the position of substituents, leading to different reactivity and applications.
The uniqueness of Methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
CAS No. |
2250242-08-9 |
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Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl 3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |
InChI Key |
YCCYGTNLGFSVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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